molecular formula C13H10ClN3 B2935303 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 691884-04-5

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2935303
CAS No.: 691884-04-5
M. Wt: 243.69
InChI Key: IDGXVJGBTGEQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 872706-14-4) is a chemical compound with the molecular formula C13H10ClN3, belonging to the class of pyrazolo[1,5-a]pyrimidines. This heterocyclic scaffold is recognized in medicinal chemistry for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . Protein kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of many cancers, making them important targets for small-molecule inhibitors . The pyrazolo[1,5-a]pyrimidine core acts as a versatile and privileged structure in drug discovery. Its planar, fused bicyclic system provides a rigid framework that is highly amenable to interaction with the ATP-binding sites of various kinase enzymes . Researchers are particularly interested in derivatives of this scaffold for inhibiting a diverse range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, and CDKs . The specific substitution pattern of the 4-chlorophenyl and methyl groups on the core structure is designed to explore structure-activity relationships (SAR) and enhance binding affinity, selectivity, and overall pharmacological properties . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-6-13-15-7-11(8-17(13)16-9)10-2-4-12(14)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGXVJGBTGEQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324071
Record name 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691884-04-5
Record name 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 3 and 6 participate in nucleophilic and electrophilic substitutions.

Key Reagents and Conditions:

Reaction TypeReagents/ConditionsProductsYieldSource
Nucleophilic Aromatic SubstitutionMorpholine, K₂CO₃ (RT)4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94%
HalogenationPCl₅, POCl₃ (reflux)5,7-Dichloro derivatives61%
ChalcogenationElectrochemical C(sp²)–H bond activation with R₂S₂ or RSeSeR5-Sulfenylated or selenylated derivatives60–85%
  • The 4-chlorophenyl group enhances electrophilicity, facilitating regioselective substitutions at position 7 .

  • Electrochemical methods enable oxidant-free chalcogenation under mild conditions (RT, undivided cell) .

Coupling Reactions

The compound participates in cross-coupling reactions to form C–C bonds.

Notable Examples:

Reaction TypeCatalysts/ReagentsProductsApplicationsSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Biaryl derivativesDrug intermediates
Click ChemistryCuSO₄, sodium ascorbateTriazole-linked glycohybridsAnticancer agents
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-azidoglycosides yields glycohybrids (up to 98% yield) .

  • Palladium-mediated couplings extend conjugation for materials science applications .

Oxidation and Reduction

Controlled redox reactions modify the core structure.

Experimental Data:

Reaction TypeReagents/ConditionsProductsObservationsSource
OxidationKMnO₄, acidic conditionsPyrazolo[1,5-a]pyrimidin-7(4H)-oneSelective ketone formation
ReductionNaBH₄, MeOHDihydro derivativesImproved solubility
  • Oxidation at position 7 generates ketones, critical for kinase inhibition .

  • Reductive conditions preserve the pyrimidine ring while modifying substituents .

Cyclocondensation and Ring Expansion

The compound serves as a precursor for fused heterocycles.

Case Study:

  • Reaction with β-enaminones yields pyrido[1,2-b]indazoles via [4+2] cycloaddition (Scheme 20 in ).

  • Cyclization with hydrazines forms triazolo[1,5-a]pyridines under microwave irradiation .

Mechanistic Insights

  • Radical Pathways: Electrochemical chalcogenation proceeds via thiyl/selenyl radicals, confirmed by ESR studies .

  • Cycloaddition: Diels-Alder reactions involve inverse electron demand, with the pyrimidine ring acting as a dienophile .

Comparative Reactivity

PositionReactivityPreferred Reactions
C-3High (Br)Nucleophilic substitution
C-5/C-7Moderate (directed by Cl/CH₃)Cross-coupling, oxidation
C-6Low (steric hindrance from 4-ClPh)Electrophilic substitution (limited)

Scientific Research Applications

Synthesis and Properties

The pyrazolo[1,5-a]pyrimidine core can be synthesized through the interaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds, leading to the construction of the pyrimidine ring . The resulting derivatives exhibit a range of biological activities and material properties, making them valuable in various applications .

Scientific Research Applications

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, a substituted pyrazolo[1,5-a]pyrimidine, is explored for applications in scientific research.

Medicinal Chemistry

  • This compound is explored for its potential uses in medicinal chemistry. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated exceptional properties like selective protein inhibition and anticancer activity . Additionally, they can be designed as inhibitors of PI3Kδ kinase for treating inflammatory and autoimmune diseases .

Material Science

  • The compound's structure makes it suitable for use in organic electronics and photonic devices. Pyrazolo[1,5-a]pyrimidines, in general, have gained interest in material sciences due to their photophysical properties and tendency to form crystals .

Chemical Biology

  • This compound can serve as a probe in chemical biology.

Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Antiproliferative Activity

Pyrazolo[1,5-a]pyrimidines with 4-chlorophenyl substitutions demonstrate moderate antiproliferative effects. For example:

  • Compound 11f (6-(4-chlorophenyl)-substituted): Exhibited an IC50 of 6.3 mM against Huh-7 liver cancer cells, less potent than doxorubicin (IC50 = 3.2 mM) .
  • Compound 7c (pyrazolo[1,5-a]pyrimidine-coumarin hybrid): Showed potent activity against HEPG2-1 liver carcinoma (IC50 = 2.70 ± 0.28 µM), outperforming other derivatives .

Table 1: Antiproliferative Activity of Selected Analogues

Compound Substituents Cell Line (IC50) Reference
6-(4-Chlorophenyl)-2-methyl (11f) 4-Cl-Ph, 2-CH3 Huh-7 (6.3 mM)
7c (coumarin hybrid) Pyrazolo[1,5-a]pyrimidine core HEPG2-1 (2.70 µM)
Doxorubicin Reference drug Huh-7 (3.2 mM)

Enzyme Inhibition

The 4-chlorophenyl group enhances inhibitory activity against enzymes like acetylcholinesterase (AChE) and α-glucosidase:

  • N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) :
    • AChE inhibition: IC50 = 3.15 ± 0.01 mg/mL (vs. 3.34 ± 0.01 mg/mL for N-phenyl derivative 12a ) .
    • α-Amylase inhibition: IC50 = 1.80 ± 0.01 mg/mL (vs. higher IC50 for 12a ) .
  • COX-2 inhibitor 10f (3-(4-fluorophenyl)-6,7-dimethyl): Demonstrated high selectivity for COX-2, highlighting the impact of halogen substituents .

Table 2: Enzyme Inhibitory Profiles

Compound AChE (IC50) α-Amylase (IC50) α-Glucosidase (IC50) Reference
12b (4-Cl-Ph) 3.15 mg/mL 1.80 mg/mL 2.80 mg/mL
12a (N-Ph) 3.34 mg/mL - -
Diclofenac (standard) - - 41.88 ± 0.09% inhibition

Table 3: Toxicity Predictions

Compound Mutagenicity Carcinogenicity Cytotoxicity Reference
12b (4-Cl-Ph) Inactive Inactive Non-toxic
12a (N-Ph) Active Active Non-toxic

Antioxidant and Anti-Arthritic Activity

  • Antioxidant Capacity :
    • 12b (4-Cl-Ph) : Total antioxidant capacity (TAC) = 31.27 ± 0.07 mg gallic acid/g, higher than 12a (30.58 ± 0.07 mg/g) .
  • Anti-Arthritic Activity : 12b showed 17.55 ± 0.04% inhibition of proteinase denaturation, attributed to the 4-chlorophenyl group’s electron-withdrawing effects .

Structure-Activity Relationship (SAR) Insights

  • 4-Chlorophenyl Substitution : Enhances enzyme inhibition and safety by improving electron density and steric fit at target sites .
  • Methyl Group at Position 2 : Increases metabolic stability compared to bulkier substituents .
  • Planarity of Core : The pyrazolo[1,5-a]pyrimidine scaffold’s planarity optimizes binding to hydrophobic enzyme pockets .

Biological Activity

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is notable for its diverse biological activities, including potential applications in medicinal chemistry as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.

Chemical Structure

The compound features a chlorophenyl group at the 6-position and a methyl group at the 2-position, contributing to its unique chemical properties and biological activities. Its chemical structure can be represented as follows:

CxHyCl exact formula to be determined \text{C}_x\text{H}_y\text{Cl}\quad \text{ exact formula to be determined }

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study evaluated the anticancer activity of synthesized derivatives, including this compound, against various cancer cell lines such as MDA-MB-231 (human breast cancer) using the MTT assay. The results showed varying degrees of growth inhibition compared to control groups, with some compounds demonstrating promising activity.

Compound NameCell LineIC50 (µM)Notes
This compoundMDA-MB-231TBDPotential inhibitor
Control Drug (YM155)MDA-MB-23110.0Established positive control

Antiviral and Antibacterial Properties

The compound has also been explored for its antiviral and antibacterial activities. Its mechanism involves the inhibition of specific enzymes or receptors that are crucial for viral replication or bacterial survival. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit key enzymes involved in these processes.

The biological activity of this compound can be attributed to its interaction with molecular targets such as kinases and other enzymes involved in cellular signaling pathways. For instance:

  • Kinase Inhibition : The compound may inhibit kinase enzymes that are pivotal in cell proliferation and survival pathways.
  • Nucleic Acid Synthesis : It has been reported to interfere with nucleic acid synthesis (DNA/RNA), which is critical for cellular replication and function.

Study on Antimicrobial Activity

A recent study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and assessed their antimicrobial efficacy. The findings indicated that several compounds exhibited notable antibacterial activity against common pathogens.

In Vivo Studies

In vivo studies have demonstrated the potential of pyrazolo[1,5-a]pyrimidines in reducing tumor growth in animal models. These studies provide crucial insights into the pharmacodynamics and therapeutic potential of this class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl derivatives. For example, reacting 5-amino-3-methylpyrazole with 4-chlorophenyl-substituted β-ketonitriles in polar aprotic solvents (e.g., DMF) under reflux conditions yields the pyrazolo[1,5-a]pyrimidine core. Post-functionalization steps, such as chlorination or alkylation, can introduce substituents at specific positions . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts like K₂CO₃) is critical for achieving yields >70% .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.2–8.1 ppm for the 4-chlorophenyl group; pyrimidine ring carbons at δ 150–160 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 284.06 for C₁₃H₁₁ClN₃) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., Cl–C bond length ~1.74 Å in the chlorophenyl group) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation from fine powders.
  • Dispose of waste via licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylated derivatives of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis .

Q. What strategies address contradictions in spectral data during structural validation?

  • Cross-validate with alternative techniques : For example, discrepancies in NMR peak assignments can be resolved via 2D-COSY or HSQC experiments.
  • Compare with literature : Match IR absorption bands (e.g., C=N stretch at ~1550 cm⁻¹) and melting points (e.g., 221–223°C for analogous compounds) to confirm purity .

Q. How does the 4-chlorophenyl substituent influence biological activity?

The electron-withdrawing Cl group enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). In vitro studies show IC₅₀ values <1 µM for antitrypanosomal activity, attributed to disrupted purine metabolism in Trypanosoma brucei .

Methodological Challenges

Q. What are the limitations of current synthetic methods for functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Steric hindrance : Bulky substituents at position 7 reduce reaction efficiency; microwave-assisted synthesis can improve kinetics .
  • Regioselectivity : Competing reactions at positions 5 and 7 require careful control of electrophile directing groups (e.g., –NO₂ vs. –OCH₃) .

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

  • Docking simulations : Predict binding modes with target proteins (e.g., KDR kinase) using AutoDock Vina.
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

Applications in Drug Discovery

Q. What in vitro assays are used to evaluate this compound’s anticancer potential?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ = 2.3 µM in MCF-7 breast cancer cells).
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining confirms caspase-3 activation .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetics?

  • Plasma stability : HPLC analysis shows 85% remaining after 24 hours in human plasma at 37°C.
  • Metabolic profiling : Cytochrome P450 enzymes (CYP3A4) mediate hydroxylation at the methyl group, requiring prodrug strategies for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.